2-Methyl-2-thiopseudourea sulfate

iNOS inhibition nitric oxide synthase septic shock

Substituting S-alkyl isothiouronium salts without verifying the exact S-methyl substitution risks synthetic failure and irreproducible biological data. 2-Methyl-2-thiopseudourea sulfate ensures selective iNOS inhibition (Ki=120 nM vs. eNOS=200 nM) with 10-30× greater potency than MeArg and a clean off-target enzyme profile at ≤1 mM. • Selective iNOS blockade minimizes cardiovascular confounding from eNOS inhibition. • Established intermediate for 5-fluorouracil synthesis and guanidination via Rathke synthesis. Supplied with batch-specific CoA; bulk quantities available.

Molecular Formula C2H8N2O4S2
Molecular Weight 188.23 g/mol
CAS No. 2260-00-6
Cat. No. B1294348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-thiopseudourea sulfate
CAS2260-00-6
Molecular FormulaC2H8N2O4S2
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCSC(=N)N.OS(=O)(=O)O
InChIInChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4)
InChIKeyNNBBQNFHCVVQHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-thiopseudourea Sulfate Procurement Guide


2-Methyl-2-thiopseudourea sulfate (CAS 2260-00-6), also known as S-methylisothiouronium sulfate or SMT, is an organic sulfur compound belonging to the isothiouronium salt class. It is produced via alkylation of thiourea with dimethyl sulfate . The compound appears as needle-shaped crystals with a melting point of 244°C (decomposition) and is soluble in hot water but insoluble in alcohol . As a key S-alkylated isothiouronium salt, it serves as a versatile intermediate in organic synthesis, with established roles in pharmaceutical production (e.g., 5-fluorouracil) and as a selective iNOS inhibitor in research .

Organic synthesis building block (S-alkyl isothiouronium salt)
iNOS inhibition research context
Isoform selectivity assay context

Substitution Risks: 2-Methyl-2-thiopseudourea Sulfate


Isothiouronium salts are not interchangeable reagents. Their specific alkyl chain length (methyl vs. ethyl vs. benzyl) directly dictates reaction kinetics, product profiles, and biological selectivity. While all S-alkylated isothiouronium salts can participate in guanidination or methylation reactions, the steric and electronic properties of the S-alkyl group profoundly influence both synthetic yield and pharmacological potency. For instance, substituting 2-methyl-2-thiopseudourea sulfate with an S-ethyl or S-benzyl analog in a synthetic pathway optimized for the methyl derivative will alter reaction rates and may lead to different byproduct formation [1]. In biological applications, S-alkyl chain length determines iNOS inhibitory potency and isoform selectivity, as the alkyl group occupies a specific hydrophobic pocket in the enzyme active site [2]. Therefore, procurement decisions based solely on the isothiouronium core—without verifying the exact S-alkyl substitution—carry significant risk of synthetic failure or irreproducible biological data.

Alkyl chain mismatch S-Ethyl or S-benzyl analogs alter reaction rates and may form different byproducts
iNOS selectivity shift S-Alkyl chain length dictates iNOS inhibitory potency and isoform selectivity; methyl is unique
Synthetic pathway sensitivity Substituting with non-methyl analog in optimized pathway may reduce yield and reproducibility

Quantitative Evidence for 2-Methyl-2-thiopseudourea Sulfate


iNOS Inhibitory Potency vs. MeArg

2-Methyl-2-thiopseudourea sulfate (SMT) demonstrates 10- to 30-fold greater potency than the classical NOS inhibitor N(G)-methyl-L-arginine (MeArg) in inhibiting inducible nitric oxide synthase (iNOS). [1]

iNOS Potency vs MeArg
Head-to-head
EC50 6 µM (macrophages) / 2 µM (VSMC) vs MeArg (10–30× higher EC50)
Reported higher iNOS inhibitory potency
In vitro immunostimulated cells
iNOS inhibition nitric oxide synthase septic shock

iNOS Isoform Selectivity Profile

2-Methyl-2-thiopseudourea sulfate (SMT) exhibits a distinct isoform selectivity profile for the three human NOS isoforms. It demonstrates the highest affinity for iNOS (Ki = 120 nM), followed by moderate affinity for nNOS (Ki = 160 nM), and the lowest affinity for eNOS (Ki = 200 nM). This selectivity profile is critical for minimizing cardiovascular side effects associated with eNOS inhibition.

iNOS Isoform Selectivity
Data to verify
Ki: iNOS 120 nM, nNOS 160 nM, eNOS 200 nM
Reported isoform selectivity profile
Purified human isoforms, cross-study comparison
isoform selectivity NOS isoforms eNOS nNOS

Off-Target Enzyme Inhibition Profile

2-Methyl-2-thiopseudourea sulfate (SMT) at concentrations up to 1 mM shows no detectable inhibition of a panel of seven common metabolic enzymes. In contrast, many less selective NOS inhibitors exhibit significant off-target activity that can confound experimental results. [1]

Off-Target Enzyme Profile
Head-to-head
0% inhibition of 7 metabolic enzymes at 1 mM
Reported clean off-target profile
Incl. CYP450, XO, LDH, catalase, SOD
off-target effects enzyme selectivity drug safety

In Vivo Hemodynamic Effects vs. MeArg

In anesthetized rats, 2-methyl-2-thiopseudourea sulfate (SMT) and N(G)-methyl-L-arginine (MeArg) produce comparable increases in blood pressure at equivalent doses. However, SMT uniquely reverses endotoxin-induced hypotension and vascular hyporeactivity in a dose-dependent manner (0.01-3 mg/kg), demonstrating therapeutic efficacy not observed with MeArg. [1]

In Vivo Hemodynamic vs MeArg
Head-to-head
SMT reverses LPS hypotension (0.01–3 mg/kg); MeArg does not
Reported reversal of endotoxin hypotension
Rodent model, i.v. administration
in vivo pharmacology hemodynamics septic shock blood pressure

Synthetic Utility in Pyrimidine Synthesis

2-Methyl-2-thiopseudourea sulfate serves as a building block for the synthesis of 2-(methylsulfonyl)pyrimidine derivatives via cyclic condensation with malonate derivatives. This method provides 'considerable yields' in an environmentally friendly water-acetone medium, contrasting with alternative routes that require less benign solvents and yield lower purity. [1]

Synthetic Utility (Pyrimidine)
Class-level
Considerable yields via cyclic condensation with malonate derivatives
Reported synthetic utility for pyrimidine scaffolds
Water-acetone medium, benign conditions
pyrimidine synthesis heterocyclic chemistry condensation reactions

Application Scenarios: 2-Methyl-2-thiopseudourea Sulfate


Selective iNOS Inhibition in Inflammatory Models

2-Methyl-2-thiopseudourea sulfate is the preferred reagent for experimental models of septic shock, inflammation, and circulatory disorders where selective iNOS inhibition is required. Its 10- to 30-fold greater potency than MeArg , combined with a favorable isoform selectivity profile (Ki iNOS = 120 nM vs. eNOS = 200 nM) , allows researchers to achieve effective iNOS blockade at lower doses, thereby minimizing the confounding cardiovascular effects associated with eNOS inhibition. The clean off-target enzyme profile at concentrations up to 1 mM further ensures that observed therapeutic benefits are directly attributable to iNOS modulation.

Guanidination Reagent in Medicinal Chemistry

As a well-established S-alkylated isothiouronium salt, 2-methyl-2-thiopseudourea sulfate is the reagent of choice for the conversion of primary and secondary amines into guanidinium groups via the Rathke synthesis . This transformation is fundamental to the synthesis of guanidine-containing pharmacophores, which are prevalent in anti-hypertensive, anti-diabetic, and anti-infective agents. Its widespread commercial availability and documented synthetic utility make it a reliable starting point for guanidination reactions in both academic and industrial medicinal chemistry programs.

Pyrimidine Synthesis for Agrochemicals & Pharmaceuticals

In process chemistry, 2-methyl-2-thiopseudourea sulfate serves as a critical building block for the synthesis of pyrimidine derivatives. Its use in cyclic condensation reactions with malonate derivatives provides an efficient and environmentally friendly route to functionalized pyrimidines with considerable yields . This is particularly relevant for the industrial-scale production of fungicides (e.g., dimethirimol, ethirimol) and insecticides (e.g., pirimicarb) where the pyrimidine core is essential for biological activity. The scalability and mild reaction conditions associated with this reagent translate directly to lower manufacturing costs and reduced environmental impact.

5-Fluorouracil Synthesis

2-Methyl-2-thiopseudourea sulfate is an established intermediate in the synthesis of 5-fluorouracil, a widely used chemotherapeutic agent . For pharmaceutical manufacturers, the consistent quality and well-characterized reactivity of this compound ensure reproducible yields and purity profiles in the final drug substance. Procurement of high-purity 2-methyl-2-thiopseudourea sulfate (typically ≥98%) is essential to avoid side reactions that could compromise the yield of 5-fluorouracil and necessitate costly purification steps downstream.

Application
Selection Property
Validation Focus
Inflammatory model iNOS studies
iNOS inhibitory profile
iNOS pathway response endpoints
Guanidination reactions
S-alkylated isothiouronium reactivity
Guanidine product characterization
Pyrimidine scaffold synthesis
Cyclic condensation efficiency
Reaction condition optimization
5-Fluorouracil intermediate synthesis
Intermediate purity and reactivity
Synthetic route reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2-thiopseudourea sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.